molecular formula C28H29N5O3 B11203085 1-[4-(4-{[1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone

1-[4-(4-{[1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone

Cat. No.: B11203085
M. Wt: 483.6 g/mol
InChI Key: FMOMRRWGNGOXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{4-[(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzofuro[3,2-d]pyrimidine core, makes it a subject of interest for researchers in various fields.

Preparation Methods

The synthesis of 1-(4-{4-[(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE involves several steps. One common method is the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to produce the desired benzofuro[3,2-d]pyrimidine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-{4-[(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying various biological processes.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-{4-[(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The benzofuro[3,2-d]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 1-(4-{4-[(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE include other benzofuro[3,2-d]pyrimidine derivatives. These compounds share a similar core structure but may have different substituents, leading to variations in their biological activity and applications . The uniqueness of this compound lies in its specific substituents and the resulting properties, which make it a valuable tool for research and development in various fields.

Properties

Molecular Formula

C28H29N5O3

Molecular Weight

483.6 g/mol

IUPAC Name

1-[4-[4-[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carbonyl]piperazin-1-yl]phenyl]ethanone

InChI

InChI=1S/C28H29N5O3/c1-19(34)20-6-8-22(9-7-20)31-14-16-33(17-15-31)28(35)21-10-12-32(13-11-21)27-26-25(29-18-30-27)23-4-2-3-5-24(23)36-26/h2-9,18,21H,10-17H2,1H3

InChI Key

FMOMRRWGNGOXHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NC=NC5=C4OC6=CC=CC=C65

Origin of Product

United States

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